2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3S/c1-4-27(5-2)15-10-16-28-20-13-9-11-18(20)23(26-24(28)30)32-17-22(29)25-19-12-7-8-14-21(19)31-6-3/h7-8,12,14H,4-6,9-11,13,15-17H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVJWLPLPSVHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include a tetrahydrocyclopenta[d]pyrimidine core and a thioether linkage, which may enhance its biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 446.6 g/mol. The presence of a diethylamino group is notable for improving solubility and facilitating interactions with biological targets. The structural complexity suggests diverse pharmacological interactions that warrant further investigation.
Anticancer Properties
Research has shown that compounds with similar structural motifs to this compound exhibit significant anticancer activities. For instance, derivatives of pyrido[2,3-d]pyrimidines have been documented to target various cancer pathways, including:
- Tyrosine Kinase Inhibition : This compound may inhibit key kinases involved in cancer cell proliferation.
- Cell Cycle Arrest : Induction of G2/M phase arrest has been observed in related compounds, suggesting potential for tumor growth inhibition.
A study indicated that pyrido[2,3-d]pyrimidine derivatives demonstrated substantial growth inhibition in cancer cell lines such as HCT-116 and HepG-2 when compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The thioether linkage and aromatic substituents in the compound could enhance its antimicrobial properties. Compounds with similar characteristics have shown effectiveness against various bacterial strains. The presence of fluorinated phenyl groups is known to increase lipophilicity, potentially improving membrane penetration and antimicrobial efficacy .
CNS Activity
The diethylamino group suggests potential central nervous system (CNS) activity. Compounds with similar amine functionalities have been noted for their CNS depressant effects and anticonvulsant properties. This aspect requires further exploration through specific neuropharmacological studies.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis.
- Signal Transduction Modulation : The unique structural features may allow interaction with various receptors and enzymes involved in cell signaling pathways relevant to cancer and microbial resistance.
Case Studies and Research Findings
Recent studies have provided insights into the biological activities associated with related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., difluoro in Analog 1) improve binding affinity in computational models due to enhanced dipole interactions . Lipophilic groups (e.g., dichlorophenyl in Analog 2) correlate with antifungal activity, likely via membrane disruption . Steric bulk (e.g., phenoxy in Analog 4) reduces metabolic clearance but may hinder target engagement .
Cyclopenta[b]thiophene derivatives (Analog 5) show altered NMR profiles, suggesting distinct conformational preferences .
Physicochemical Properties: The target compound’s diethylamino group likely enhances solubility (predicted logP ~2.1) compared to dichlorophenyl analogs (logP ~3.5) . Melting points vary significantly (197–232°C), reflecting differences in crystallinity driven by substituent polarity and symmetry .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction efficiency be optimized?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including cyclization of the pyrimidine core, thioether linkage formation, and amide coupling. For analogs, reactions often use coupling agents like EDCI/HOBt for amide bond formation and thioglycolic acid derivatives for thiolation . Optimize yields by monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2 equivalents of diethylamino propyl bromide for alkylation steps) .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodological Answer : Use 1H NMR (e.g., DMSO-d6 solvent) to confirm substituent integration (e.g., δ ~2.4–3.2 ppm for cyclopenta protons, δ ~6.7–8.3 ppm for aromatic protons) and LC-MS (e.g., m/z ~500–550 [M+H]+) for molecular weight validation . Purity ≥95% is achievable via recrystallization in ethanol/water mixtures (80:20 v/v) .
Q. What analytical techniques are critical for assessing stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC under:
- Acidic/basic conditions : pH 2–10 buffers (25°C, 24–72 hours) to monitor degradation peaks.
- Thermal stress : 40–60°C for 1–4 weeks to assess thermal decomposition via FT-IR (e.g., loss of amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer : Employ Glide XP docking (Schrödinger Suite) to model interactions with target proteins (e.g., kinases). Key parameters:
- Hydrophobic enclosure : Score lipophilic interactions between the cyclopenta ring and protein pockets.
- Hydrogen bonding : Prioritize interactions with the pyrimidine-4-thio group and acetamide NH . Validate with MD simulations (100 ns) to assess binding mode stability .
Q. What experimental designs are optimal for evaluating in vitro pharmacological activity?
- Methodological Answer : Use a split-plot design for dose-response assays:
- Main plots : Compound concentrations (e.g., 0.1–100 μM).
- Subplots : Cell lines (e.g., cancer vs. non-cancer) with 4 replicates per group.
- Endpoints : IC50 calculation via nonlinear regression (GraphPad Prism) and ROS generation assays (DCFH-DA probe) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate findings by:
- Replicating assays under standardized conditions (e.g., serum-free media, 37°C, 5% CO2).
- Controlling batch variability : Characterize each compound batch via elemental analysis (e.g., C, H, N within ±0.4% of theoretical) and compare with literature analogs (e.g., thienopyrimidine derivatives) .
Q. What strategies mitigate synthetic byproducts during large-scale production for preclinical studies?
- Methodological Answer : Implement flash chromatography (silica gel, hexane/ethyl acetate gradient) to remove:
- Diastereomers : Resolve using chiral columns (e.g., Chiralpak AD-H).
- Oxidative byproducts : Add antioxidants (e.g., 0.1% BHT) during thioglycolic acid coupling steps .
Specialized Methodological Considerations
Q. How can NMR spectroscopy differentiate between tautomeric forms of the pyrimidine core?
- Methodological Answer : Perform 2D NOESY experiments in DMSO-d6 to detect spatial proximity between the pyrimidine NH (~9.8 ppm) and adjacent protons. Tautomerization (e.g., keto-enol shifts) alters coupling constants (e.g., J = 6–8 Hz for enolic protons) .
Q. What environmental impact assessments are required for lab-scale synthesis?
- Methodological Answer : Follow Project INCHEMBIOL guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
